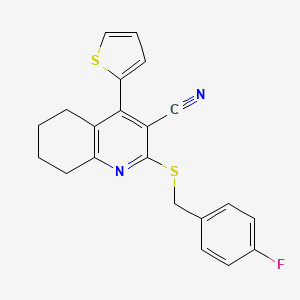acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide](/img/structure/B11551650.png)
(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, an iodophenyl group, and a hydrazinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-ethylphenylhydrazine with an appropriate acylating agent to form the hydrazinylidene intermediate.
Coupling with 3-iodophenylbutanamide: The intermediate is then coupled with 3-iodophenylbutanamide under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
(3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups but lacking the complexity of the hydrazinylidene and iodophenyl moieties.
Linezolid related compound A: Shares some structural similarities but differs significantly in its pharmacological properties and applications.
Uniqueness
(3E)-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H21IN4O3 |
|---|---|
分子量 |
492.3 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-N'-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C20H21IN4O3/c1-3-14-7-9-16(10-8-14)23-19(27)20(28)25-24-13(2)11-18(26)22-17-6-4-5-15(21)12-17/h4-10,12H,3,11H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+ |
InChI 键 |
ZTAJBWYSHJDBHL-ZMOGYAJESA-N |
手性 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dibromo-6-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11551570.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11551575.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11551577.png)
![6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11551589.png)
![N-{(4Z)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-ylidene}-3-(trifluoromethyl)aniline](/img/structure/B11551600.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11551607.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11551612.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11551615.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide](/img/structure/B11551623.png)
![1-[(2,4-Dinitrophenyl)amino]propan-2-ol](/img/structure/B11551626.png)
![2-iodo-6-[(E)-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551633.png)


![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11551648.png)
